
1,2-Diethyl-3-phenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylbiphenyl, also known as 4,4’-Diethylbiphenyl, is an aromatic hydrocarbon with the molecular formula C₁₆H₁₈. It consists of two benzene rings connected by a single bond, with each benzene ring substituted by an ethyl group at the para position. This compound is notable for its applications in various fields, including organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylbiphenyl can be synthesized through several methods. One common approach involves the coupling of 4-ethylphenylmagnesium bromide with 4-ethylbromobenzene in the presence of a nickel catalyst. The reaction typically occurs under an inert atmosphere and requires heating to facilitate the coupling process .
Industrial Production Methods
In industrial settings, diethylbiphenyl is often produced through the catalytic hydrogenation of biphenyl derivatives. This method involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The process is efficient and yields high-purity diethylbiphenyl suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Diethylbiphenyl undergoes several types of chemical reactions, including:
Oxidation: Diethylbiphenyl can be oxidized to form diethylbiphenyl oxide using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of diethylbiphenyl can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of diethylbiphenyl alcohol.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the benzene rings of diethylbiphenyl
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine)
Major Products Formed
Oxidation: Diethylbiphenyl oxide.
Reduction: Diethylbiphenyl alcohol.
Substitution: Nitro-diethylbiphenyl, halogenated diethylbiphenyl
Scientific Research Applications
Diethylbiphenyl has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: Employed in the study of biological membranes and as a model compound for understanding the behavior of aromatic hydrocarbons in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of diethylbiphenyl involves its interaction with molecular targets and pathways within biological systems. As an aromatic hydrocarbon, it can intercalate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, diethylbiphenyl can undergo metabolic activation, leading to the formation of reactive intermediates that interact with cellular macromolecules .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound of diethylbiphenyl, consisting of two benzene rings without any substituents.
Dimethylbiphenyl: Similar to diethylbiphenyl but with methyl groups instead of ethyl groups.
Dichlorobiphenyl: A biphenyl derivative with chlorine substituents instead of ethyl groups
Uniqueness of Diethylbiphenyl
Diethylbiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of ethyl groups enhances its solubility in organic solvents and affects its reactivity compared to other biphenyl derivatives .
Properties
Molecular Formula |
C16H18 |
|---|---|
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1,2-diethyl-3-phenylbenzene |
InChI |
InChI=1S/C16H18/c1-3-13-11-8-12-16(15(13)4-2)14-9-6-5-7-10-14/h5-12H,3-4H2,1-2H3 |
InChI Key |
LSRXTTAOAQMMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C2=CC=CC=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Butan-2-yl-2-[3-(4-butan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824539.png)

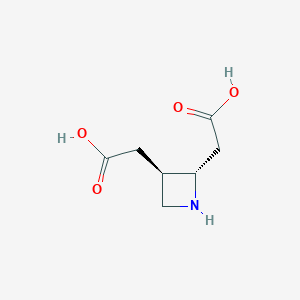
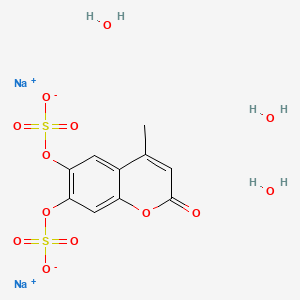
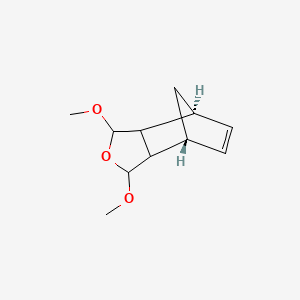
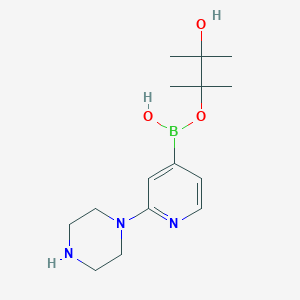
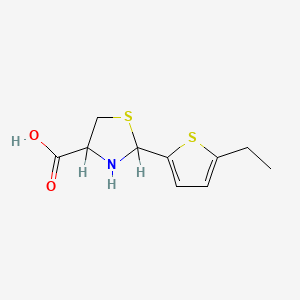
![7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B13824575.png)
![Naphtho[2,3-b]furan-3-carboxamide, 2-(dimethylamino)-N,N-dimethyl-](/img/structure/B13824589.png)
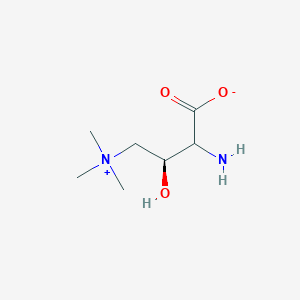
![5-(4-methoxyphenyl)-N-[2-(piperidin-1-yl)propyl]-1,2-oxazole-3-carboxamide](/img/structure/B13824625.png)
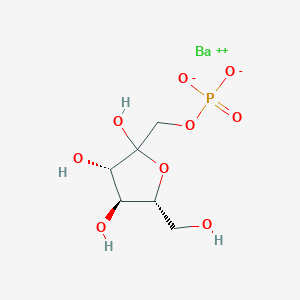
![4-Benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824633.png)
![methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate](/img/structure/B13824636.png)
